![molecular formula C23H19N3O4S B4006879 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4006879.png)
2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Overview
Description
2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a useful research compound. Its molecular formula is C23H19N3O4S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is 433.10962727 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is involved in the synthesis of various novel heterocyclic compounds with demonstrated anti-inflammatory and analgesic activities. One study described the synthesis of such compounds, highlighting their potential as cyclooxygenase-1/2 (COX-1/2) inhibitors with significant analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antifungal Effects
This compound has been used in the synthesis of derivatives that exhibit potent antifungal properties. A study focused on synthesizing 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, which were found to be as effective as ketoconazole against various fungi species, including Trichoderma harzianum, Aspergillus ochraceus, Candida albicans, and others (Kaplancıklı et al., 2013).
Gastric Mucosal Protective Actions
Compounds related to 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide have been studied for their effects on mucin biosynthesis in the stomach. These compounds, including analogs like cimetidine and ranitidine, not only inhibit acid secretion but may also promote gastric mucosal protective actions (Ichikawa et al., 1994).
Inhibitory Activity in Cancer Cell Lines
Derivatives of this compound have shown promise in inhibiting the growth of cancer cells. A study on leukotriene B(4) inhibitory active derivatives noted their significant activity in inhibiting cancer cell growth, particularly in human pancreatic cancer cells (Kuramoto et al., 2008).
Fluorescent Properties and Computational Analysis
The compound has been involved in the synthesis of new fluorescent compounds with potential applications in biological fluorescence and dye technology. These derivatives have shown strong solid-state fluorescence, relevant for various scientific applications (Yokota et al., 2012).
properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-28-13-7-8-16-17(9-13)26-23(25-16)31-12-22(27)24-18-11-20-15(10-21(18)29-2)14-5-3-4-6-19(14)30-20/h3-11H,12H2,1-2H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIHWKWHCOGWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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